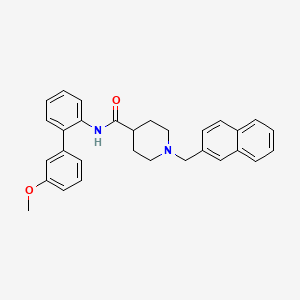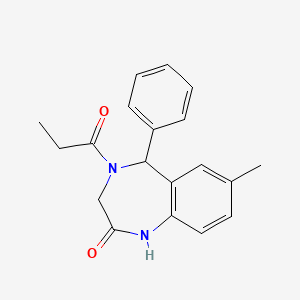![molecular formula C14H15N3O3 B4949125 1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4949125.png)
1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-[(ethylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ethylamino-methylene-benzyl-pyrimidinetrione (EMBP), is a pyrimidine derivative that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of EMBP involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. EMBP inhibits the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. It also activates the caspase-3 pathway, which is involved in apoptosis. In addition, EMBP inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects:
EMBP has been found to have significant biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis. EMBP also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, EMBP has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. EMBP has also been extensively studied for its anti-cancer and anti-inflammatory properties, making it a promising candidate for further research. However, EMBP has some limitations for lab experiments. It has low solubility in water, which can limit its use in some experiments. In addition, EMBP has not been extensively studied for its toxicity, which can be a limitation for its use in vivo.
Direcciones Futuras
There are several future directions for the research on EMBP. One direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another direction is to study its anti-inflammatory properties and its potential use in treating inflammatory diseases. In addition, future research can focus on improving the solubility of EMBP and studying its toxicity in vivo. Overall, EMBP has shown promising results in various scientific research applications and has the potential to be a valuable compound for further research.
Métodos De Síntesis
EMBP can be synthesized through a multi-step process involving the reaction of benzylamine with ethyl acetoacetate, followed by cyclization with urea. The final product is obtained by the reaction of the intermediate with formaldehyde and ammonium acetate. The yield of EMBP can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
EMBP has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. EMBP induces apoptosis in cancer cells by activating the caspase-3 pathway and inhibiting the PI3K/Akt signaling pathway. In addition, EMBP has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
1-benzyl-5-(ethyliminomethyl)-6-hydroxypyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-2-15-8-11-12(18)16-14(20)17(13(11)19)9-10-6-4-3-5-7-10/h3-8,19H,2,9H2,1H3,(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHHXQWNMGFFBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=CC1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(diethylamino)ethyl]amino}-2-methyl-8-(1-piperidinyl)-5,6-quinolinedione](/img/structure/B4949043.png)
![N-cyclopentyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4949046.png)
![2-{2-bromo-4-[2-cyano-2-(4-nitrophenyl)vinyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B4949056.png)

![N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-methoxy-3-biphenylamine](/img/structure/B4949078.png)
![5-{4-[3-(3,4-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4949101.png)
![N-methyl-N-(4-pyrimidinylmethyl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B4949106.png)
![{5-[4-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B4949107.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-ethyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4949120.png)
![methyl 4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4949129.png)

![4-hydroxy-N-[2-(trifluoromethyl)phenyl]-3-quinolinecarboxamide](/img/structure/B4949140.png)
![(1-ethylpropyl){[2-(2-fluorophenoxy)-3-pyridinyl]methyl}amine](/img/structure/B4949145.png)